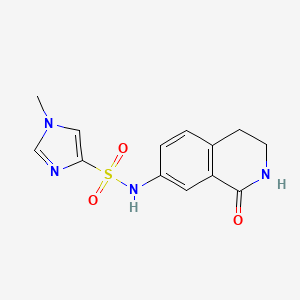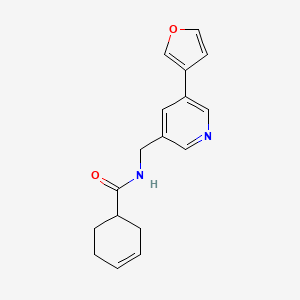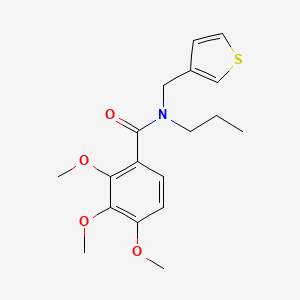
1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide, also known as MI-2, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. MI-2 belongs to the class of imidazole-based sulfonamides and has shown promising results in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Catalyst in Organic Synthesis
This compound has shown promise as a catalyst in the synthesis of various organic molecules. For instance, it has been utilized in the one-pot synthesis of polyhydroquinoline derivatives, demonstrating its efficiency as a reusable catalyst in promoting reactions under solvent-free conditions for high-yield products over short reaction times (Khaligh, 2014). This indicates its potential in green chemistry applications, where the use of halogen-free and environmentally benign catalysts is prioritized.
Synthesis of Imidazoisoquinolines
The compound has been involved in the efficient synthesis of imidazo[2,1-a]isoquinolines, compounds known for their anti-inflammatory, antirhinoviral, and antiulcer properties. These syntheses often involve cyclization reactions that highlight the compound's role in facilitating complex chemical transformations, leading to biologically active molecules (Hou et al., 2004).
Development of Sulfonamide Hybrids
Research has also explored the development of sulfonamide-based hybrid compounds, where the target compound's sulfonamide group plays a crucial role. These hybrids have shown a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects. The versatility of sulfonamides in forming hybrids underscores the potential of incorporating the target compound into novel therapeutic agents (Ghomashi et al., 2022).
Antioxidant and Fluorescent Properties
The compound has been used in the synthesis of N-formyl derivatives linked to 1,4-benzoquinone, showcasing not only its catalytic prowess but also the resulting products' antioxidant and fluorescent properties. This suggests its utility in creating functional materials with potential applications in sensing, imaging, and oxidative stress modulation (Ramya et al., 2017).
Antibacterial Agent Degradation
Interestingly, research involving the target compound has contributed to understanding the degradation pathways of sulfonamide antibiotics in environmental contexts. This includes studies on microbial strategies to eliminate such antibiotics, which are crucial for addressing the persistence of these compounds in the environment and their role in propagating antibiotic resistance (Ricken et al., 2013).
Eigenschaften
IUPAC Name |
1-methyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-17-7-12(15-8-17)21(19,20)16-10-3-2-9-4-5-14-13(18)11(9)6-10/h2-3,6-8,16H,4-5H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGGXAWIBXJBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2783581.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2783582.png)



![5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2783590.png)

![1-(benzo[d]oxazol-2-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2783592.png)
![2-[benzyl({[(2R,5S)-5-{[benzyl(2-hydroxyethyl)amino]methyl}-1,4-dioxan-2-yl]methyl})amino]ethan-1-ol](/img/structure/B2783596.png)
![3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2783600.png)


![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2783603.png)
![4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2783604.png)